molecular formula C22H23F3N4O3 B2430599 4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351585-54-0

4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one

Cat. No.: B2430599
CAS No.: 1351585-54-0
M. Wt: 448.446
InChI Key: OYVYXJMDHXGEQM-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a useful research compound. Its molecular formula is C22H23F3N4O3 and its molecular weight is 448.446. The purity is usually 95%.
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Biological Activity

4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which includes a trifluoromethyl group and multiple heterocycles, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C22H23F3N4O3. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for analyzing its structure.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
  • Psychopharmacological Effects : They may possess properties relevant to treating psychiatric disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, influencing neuronal signaling.
  • Antibiofilm Activity : Some studies suggest that it can inhibit biofilm formation in bacteria, enhancing its efficacy against resistant strains.

Antimicrobial Studies

A study assessed the antimicrobial properties of structurally related compounds. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, demonstrating significant bactericidal activity .

Compound NameMIC (μM)Activity
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal

Anticancer Activity

In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations. For example, one derivative showed an IC50 value of 10 μM against breast cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound CPiperazine ringAntipsychotic
Compound DNitro groupAntimicrobial
Compound EMorpholineAnti-inflammatory

This comparison highlights the diversity within this chemical class while emphasizing the unique trifluoromethylpyridine feature of the target compound.

Properties

IUPAC Name

4-benzyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3/c23-22(24,25)17-6-7-19(26-12-17)27-8-10-28(11-9-27)21(31)18-14-32-15-20(30)29(18)13-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYXJMDHXGEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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